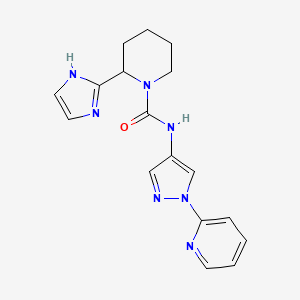![molecular formula C17H21N5OS B7639653 [4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7639653.png)
[4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a spirocyclic ketone derivative that possesses unique structural features, which make it an attractive candidate for drug discovery and development.5]undecan-4-yl)methanone.
Mécanisme D'action
The mechanism of action of [4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone is not fully understood. However, studies have shown that this compound can interact with specific biological targets, such as enzymes and receptors, through various modes of action, including inhibition, activation, and modulation. For example, this compound has been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site and preventing the hydrolysis of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological target it interacts with. For example, inhibition of acetylcholinesterase by this compound can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission and improve cognitive function. However, excessive inhibition of acetylcholinesterase can lead to adverse effects, such as nausea, vomiting, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone in lab experiments include its unique structural features, which make it an attractive candidate for drug discovery and development. This compound can be used as a lead compound for the development of new drugs that target specific biological pathways. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
For the research on [4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone include the development of new derivatives with improved pharmacological properties, such as increased solubility and selectivity. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various research fields, such as cancer therapy and neurodegenerative diseases. Additionally, the development of new synthetic routes for the preparation of this compound can lead to the production of larger quantities of this compound, which can facilitate its use in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis method of [4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone involves the reaction of 4-(Tetrazol-1-yl)benzaldehyde with 1-thia-4-azaspiro[5.5]undecane-3,5-dione in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of the spirocyclic ketone derivative. The yield and purity of the final product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
[4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound can be used as a lead compound for the development of new drugs that target specific biological pathways. For example, this compound has been shown to exhibit potent inhibitory activity against the enzyme acetylcholinesterase, which is implicated in the pathogenesis of Alzheimer's disease. Therefore, this compound can be used as a starting point for the development of new drugs for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
[4-(tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c23-16(14-4-6-15(7-5-14)22-13-18-19-20-22)21-10-11-24-17(12-21)8-2-1-3-9-17/h4-7,13H,1-3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNUEOPZBCGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CCS2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide](/img/structure/B7639587.png)
![3-(9-Hydroxy-3-azabicyclo[3.3.1]nonane-3-carbonyl)-4-methylchromen-2-one](/img/structure/B7639591.png)
![[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7639593.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1,2,3,4-tetrahydroquinolin-7-yl)acetamide;hydrochloride](/img/structure/B7639598.png)
![3-fluoro-N-[2-methyl-3-(methylamino)propyl]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B7639605.png)
![2-Methylpropyl 4-[(2-hydroxycyclopentyl)methylamino]piperidine-1-carboxylate](/img/structure/B7639620.png)
![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide](/img/structure/B7639628.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639639.png)
![1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7639646.png)
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B7639672.png)
![[4-(Cyclopropylmethylamino)piperidin-1-yl]-(5-fluoro-2-methylphenyl)methanone;hydrochloride](/img/structure/B7639675.png)
![2-Methylpropyl 4-[(3-methylpyridin-2-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7639681.png)
![2-(3-Bromophenyl)-1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone;hydrochloride](/img/structure/B7639688.png)